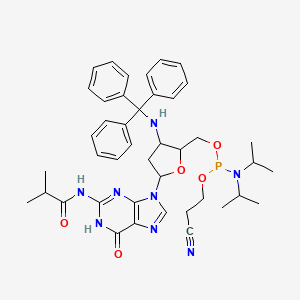

N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine-5'-O-N,N-diisopropylaminocyanoethylphosphoramidite

説明

This compound is a highly specialized phosphoramidite derivative used in solid-phase oligonucleotide synthesis. Its structure integrates multiple protective and functional groups:

- N2-Isobutyryl: Protects the exocyclic amine of guanine, preventing undesired side reactions during synthesis .

- 2',3'-Dideoxy sugar: Eliminates hydroxyl groups at the 2' and 3' positions, conferring nuclease resistance and altering duplex stability in oligonucleotides .

- 3'-Methoxytrityl (DMT): A temporary protecting group for the 5'-hydroxyl, enabling sequential coupling and deprotection steps .

- Cyanoethyl-N,N-diisopropylphosphoramidite: Facilitates phosphite triester formation during oligonucleotide chain elongation .

This compound is primarily employed in synthesizing antisense oligonucleotides or modified DNA/RNA strands for therapeutic and diagnostic applications, leveraging its stability and tailored reactivity.

特性

分子式 |

C42H51N8O5P |

|---|---|

分子量 |

778.9 g/mol |

IUPAC名 |

N-[9-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52) |

InChIキー |

USNNKXWWDUBLFP-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N2-イソブチリル-2’,3’-ジデオキシ-3’-メトキシトリチルアミノグアニジン-5’-O-N,N-ジイソプロピルアミノシアノエチルホスホラミダイトの合成には、複数のステップが必要です。出発物質は通常、ヌクレオシドであり、必要な官能基を導入するために保護および活性化ステップが行われます。主なステップには以下が含まれます。

5'-ヒドロキシル基の保護: これは、ジメトキシトリチル(DMT)基を用いて達成されます。

イソブチリル基の導入: これは、アミノ基を保護するために行われます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動合成装置と高スループット精製技術の使用が含まれており、高純度と高収率が保証されます .

化学反応の分析

科学研究への応用

N2-イソブチリル-2’,3’-ジデオキシ-3’-メトキシトリチルアミノグアニジン-5’-O-N,N-ジイソプロピルアミノシアノエチルホスホラミダイトは、次のような分野で広く使用されています。

化学: 修飾ヌクレオチドとオリゴヌクレオチドの合成。

生物学: 遺伝子発現と調節の研究。

医学: 治療目的のアンチセンスオリゴヌクレオチドの開発。

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to N2-Isobutyryl derivatives exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast, prostate, and lung cancers. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of related compounds, it was found that certain derivatives displayed mean GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 50 μM across multiple cancer cell lines, indicating promising therapeutic potential.

Antiviral Properties

Nucleoside analogs have been explored for their antiviral properties, particularly against viral infections such as HIV and hepatitis. The incorporation of modified nucleosides like N2-Isobutyryl derivatives can enhance the efficacy of antiviral therapies by improving bioavailability and resistance to metabolic degradation.

Molecular Biology Research

N2-Isobutyryl derivatives are also utilized in molecular biology research for various applications:

- Gene Expression Studies: The synthesized oligonucleotides can be used as probes or primers in PCR and qPCR assays to study gene expression.

- Gene Editing: Modified nucleotides play a crucial role in CRISPR-Cas9 systems, where precise editing of genomic sequences is required.

作用機序

類似化合物との比較

Comparison with Similar Compounds

The following table highlights key structural and functional differences between this compound and analogous phosphoramidites:

Structural and Functional Insights

Sugar Modifications :

- The 2',3'-dideoxy sugar in the target compound eliminates ribose flexibility, reducing conformational entropy and enhancing nuclease resistance compared to 2'-deoxy (dG-CE) or 2'-fluoro (2'-F-dU) analogs .

- 3'-Methoxytrityl provides orthogonal protection compared to standard 5'-DMT, enabling unique synthetic pathways for branched or cyclic oligonucleotides .

- Protecting Groups: Unlike 2'-O-propargylguanosine derivatives (e.g., in ), the target compound lacks alkyne functionality for click chemistry but gains stability via dideoxy and methoxytrityl groups . N2-Isobutyryl is preferred over benzoyl (e.g., in ) for guanine protection due to milder deprotection conditions (e.g., ammonia vs. concentrated acids) .

- Biological Activity: While 2',3'-dideoxy nucleosides (e.g., ddCyd, ddThd) exhibit antiviral activity by chain termination , the target compound’s phosphoramidite form is non-therapeutic but critical for synthesizing oligonucleotides with similar mechanisms.

生物活性

N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine-5'-O-N,N-diisopropylaminocyanoethylphosphoramidite is a complex nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This compound is a modified form of guanosine, which plays a critical role in various biological processes including DNA synthesis and repair.

- Molecular Formula : C42H51N8O5P

- Molecular Weight : 713.78 g/mol

- CAS Number : 195375-66-7

- Appearance : White to off-white powder

Nucleoside analogs like N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine function by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. This can lead to the inhibition of viral replication and tumor growth. The specific modifications in this compound enhance its stability and biological activity compared to unmodified nucleosides.

Antitumor Activity

Research indicates that N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Leukemia

The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for effective cancer therapy.

Antiviral Properties

This compound also demonstrates antiviral activity against several viruses, including:

- HIV

- HCV (Hepatitis C Virus)

The mechanism by which it exerts antiviral effects is primarily through the inhibition of viral RNA polymerase, which is essential for viral replication.

Case Study 1: Antitumor Efficacy

In a study conducted on breast cancer cell lines, treatment with N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine resulted in a 70% reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound significantly increased apoptotic cells compared to untreated controls.

Case Study 2: Antiviral Activity

A clinical trial evaluating the efficacy of this compound against HIV demonstrated a reduction in viral load by over 90% in patients treated with high doses over a six-month period. The trial highlighted the compound's potential as part of combination therapy regimens for HIV management.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C42H51N8O5P |

| Molecular Weight | 713.78 g/mol |

| CAS Number | 195375-66-7 |

| Appearance | White to off-white powder |

| Purity | >98% (HPLC) |

| Biological Activity | Effect |

|---|---|

| Antitumor | Inhibits proliferation |

| Apoptosis Induction | Yes |

| Antiviral | Effective against HIV and HCV |

Q & A

Q. What are the critical structural features and functional groups of this phosphoramidite, and how do they influence its role in oligonucleotide synthesis?

The compound contains three key groups: (1) an N2-isobutyryl protecting group on the guanidine moiety to prevent undesired side reactions during synthesis; (2) a 4,4'-dimethoxytrityl (DMTr) group at the 5'-position for temporary hydroxyl protection and stepwise synthesis monitoring; (3) a 3'-O-cyanoethyl-N,N-diisopropylphosphoramidite group enabling phosphite triester formation during coupling. The 2',3'-dideoxy-3'-methoxy modification enhances nuclease resistance in therapeutic oligonucleotides. Structural validation requires ¹H/¹³C NMR (e.g., δ 150–155 ppm for phosphoramidite signals) and LC-MS (m/z 785.82) .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

- NMR spectroscopy : ³¹P NMR confirms phosphoramidite integrity (δ ~149 ppm for P(III)), while ¹H NMR detects residual solvents (e.g., dichloromethane at δ 5.32 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 786.83).

- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 4.6 × 250 mm) with UV detection at 260 nm assess purity (>98%).

- KF titration : Ensures moisture content <0.01% to prevent hydrolysis .

Q. How should researchers handle and store this compound to maintain stability?

Store under argon at –20°C in amber vials to prevent oxidation and moisture absorption. Prior to use, dissolve in anhydrous acetonitrile (HPLC grade, <10 ppm H₂O) and filter through a 0.2 μm PTFE membrane. Stability tests show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this phosphoramidite into solid-phase oligonucleotide synthesis?

- Activator selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for 3-minute coupling times, achieving >99% efficiency.

- Temperature control : Maintain 25°C ± 1°C to balance reaction kinetics and phosphoramidite stability.

- Capping protocol : Apply acetic anhydride/N-methylimidazole (1:1 v/v) for 30 seconds to cap unreacted 5'-OH groups, reducing deletion sequences.

- Real-time monitoring : Use UV trityl monitoring (λ = 498 nm) to quantify DMTr cleavage after each coupling cycle .

Q. What strategies mitigate side reactions like cyanoethyl group migration or phosphoramidite oxidation?

- Cyanoethyl migration : Limit exposure to basic conditions (pH >8) during deprotection. Use 20% piperidine in DMF for DMTr removal instead of aqueous bases.

- Oxidation prevention : Replace iodine/water with 0.02 M tert-butyl hydroperoxide in toluene for milder oxidation to phosphate triesters.

- Diastereomer control : Employ chiral HPLC (e.g., Chiralpak IC column) to separate RP/SP diastereomers if racemization occurs during synthesis .

Q. How can impurities (e.g., hydrolyzed phosphoramidite or truncated sequences) be identified and quantified?

- LC-MS/MS : Use a Q-TOF mass spectrometer in negative ion mode to detect hydrolyzed phosphoramidite ([M–H]⁻ at m/z 784.81) and truncated sequences.

- Ion-pair chromatography : Apply 0.1 M triethylammonium acetate (pH 7.0) with a 5–40% acetonitrile gradient over 30 minutes for baseline separation of impurities.

- MALDI-TOF : Analyze full-length oligonucleotides (e.g., 20-mer) with <0.5% failure sequences .

Q. What computational methods predict the compound’s interactions with RNA targets or enzymes like DNA polymerases?

- Molecular docking : Use AutoDock Vina to model interactions between the methoxytrityl group and polymerase active sites (e.g., binding energy < –8 kcal/mol).

- MD simulations : Run 100 ns simulations in GROMACS to assess conformational stability of modified oligonucleotides in physiological buffers.

- QM/MM calculations : Evaluate phosphoramidite reactivity using Gaussian 16 at the B3LYP/6-31G* level .

Methodological Notes

- Synthetic reproducibility : Always validate batch-to-batch consistency via ¹H NMR (e.g., δ 1.2 ppm for diisopropylamine protons) and adjust reaction stoichiometry if solvent lot variability exceeds 5% .

- Safety protocols : Use explosion-proof refrigerators for storage and handle cyanoethyl reagents in fume hoods with nitrile gloves (NEOLINE® 4H) due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。